molecular formula C4H6Na2O4 B14083760 Succinic acid, disodium salt (2,3-13C2, 99%)

Succinic acid, disodium salt (2,3-13C2, 99%)

Cat. No.: B14083760
M. Wt: 166.05 g/mol
InChI Key: FKGDSSDAWPLWAQ-BQTCFENJSA-N
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Description

Succinic acid, disodium salt (2,3-13C2, 99%) is a labeled compound used extensively in scientific research. It is a derivative of succinic acid, where two hydrogen atoms are replaced by sodium ions, and the carbon atoms at positions 2 and 3 are enriched with the carbon-13 isotope. This compound is particularly valuable in metabolic studies and mass spectrometry due to its isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid, disodium salt (2,3-13C2, 99%) typically involves the isotopic labeling of succinic acid followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:

    Isotopic Labeling: Succinic acid is synthesized with carbon-13 at positions 2 and 3.

    Neutralization: The labeled succinic acid is then neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Succinic acid, disodium salt (2,3-13C2, 99%) undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to fumaric acid.

    Reduction: Can be reduced to butanediol.

    Substitution: Can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Often involves nucleophiles like amines or alcohols under basic conditions.

Major Products

Scientific Research Applications

Succinic acid, disodium salt (2,3-13C2, 99%) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of succinic acid, disodium salt (2,3-13C2, 99%) involves its participation in the tricarboxylic acid (TCA) cycle. It acts as an intermediate, facilitating the conversion of succinate to fumarate via the enzyme succinate dehydrogenase. This process is crucial for cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

    Succinic acid: The parent compound without isotopic labeling.

    Sodium succinate: The disodium salt without isotopic enrichment.

    Fumaric acid: An isomer of succinic acid.

Uniqueness

Succinic acid, disodium salt (2,3-13C2, 99%) is unique due to its isotopic labeling, which makes it particularly useful in tracing metabolic pathways and studying biochemical processes with high precision .

Properties

Molecular Formula

C4H6Na2O4

Molecular Weight

166.05 g/mol

InChI

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/i1+1,2+1;;

InChI Key

FKGDSSDAWPLWAQ-BQTCFENJSA-N

Isomeric SMILES

[13CH2]([13CH2]C(=O)O)C(=O)O.[Na].[Na]

Canonical SMILES

C(CC(=O)O)C(=O)O.[Na].[Na]

Origin of Product

United States

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